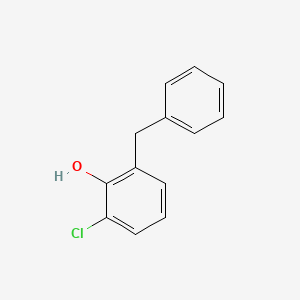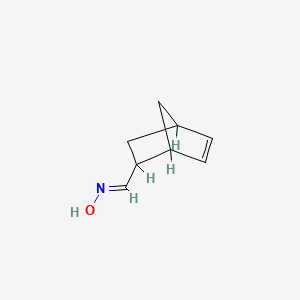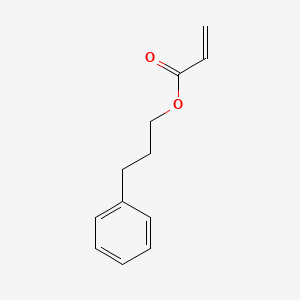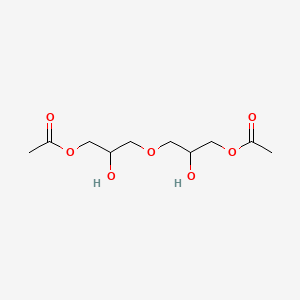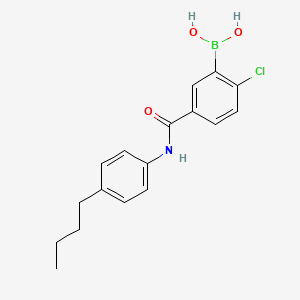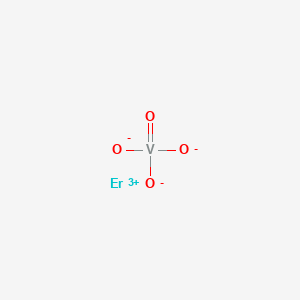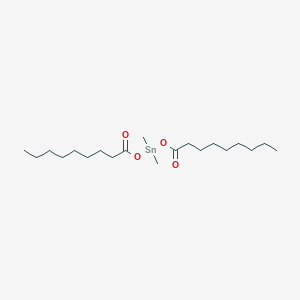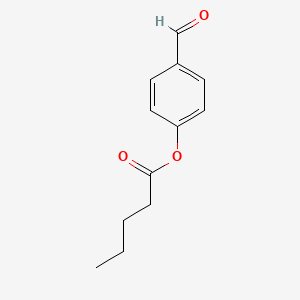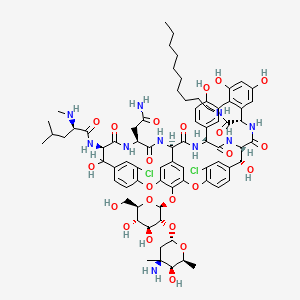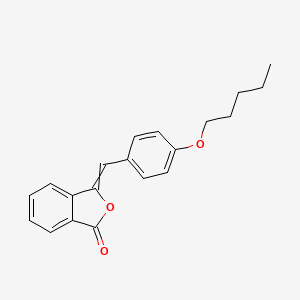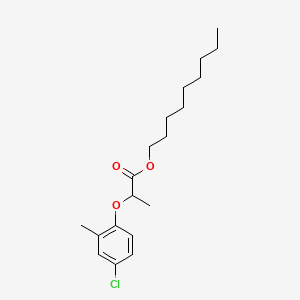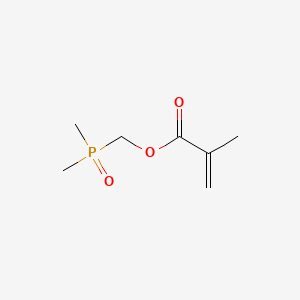
(Dimethylphosphinyl)methyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylphosphinyl)methyl methacrylate is an organic compound with the molecular formula C7H13O3P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a methacrylate group and a dimethylphosphinyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylphosphinyl)methyl methacrylate typically involves the reaction of methacrylic acid with dimethylphosphinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous stirred-tank reactors (CSTR) to ensure efficient mixing and reaction. The product is then purified using distillation or crystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(Dimethylphosphinyl)methyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted methacrylate derivatives.
Scientific Research Applications
(Dimethylphosphinyl)methyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of (Dimethylphosphinyl)methyl methacrylate involves its interaction with various molecular targets. The methacrylate group can undergo polymerization, forming long chains that contribute to the material’s properties. The dimethylphosphinyl group can interact with biological molecules, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: A simpler methacrylate compound without the phosphinyl group.
Ethyl methacrylate: Similar to methyl methacrylate but with an ethyl group.
Butyl methacrylate: Contains a butyl group instead of a methyl group.
Uniqueness
(Dimethylphosphinyl)methyl methacrylate is unique due to the presence of the dimethylphosphinyl group, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other methacrylate compounds may not be effective.
Properties
CAS No. |
41392-09-0 |
|---|---|
Molecular Formula |
C7H13O3P |
Molecular Weight |
176.15 g/mol |
IUPAC Name |
dimethylphosphorylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H13O3P/c1-6(2)7(8)10-5-11(3,4)9/h1,5H2,2-4H3 |
InChI Key |
BAEVZTYQZQWKMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCP(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


